molecular formula C8H6BrNO2 B8272657 2-Bromo-7-methoxyfuro[2,3-c]pyridine

2-Bromo-7-methoxyfuro[2,3-c]pyridine

Cat. No.: B8272657
M. Wt: 228.04 g/mol
InChI Key: QSTVUSIFKBIKCZ-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxyfuro[2,3-c]pyridine is a fused heterocyclic compound comprising a furan ring (oxygen-containing five-membered ring) fused to a pyridine ring (six-membered aromatic nitrogen heterocycle). Furopyridines, including this compound, are synthesized via cyclization or functionalization of preconstructed pyridine or furan precursors, with bromination and methoxylation steps tailored to achieve regioselectivity .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-bromo-7-methoxyfuro[2,3-c]pyridine

InChI

InChI=1S/C8H6BrNO2/c1-11-8-7-5(2-3-10-8)4-6(9)12-7/h2-4H,1H3

InChI Key

QSTVUSIFKBIKCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1OC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fused Heterocyclic Frameworks

The compound belongs to the broader class of fused pyridine derivatives. Key structural analogs include:

Compound Name Fused Ring System Substituents Molecular Formula Key Features
2-Bromo-7-methoxyfuro[2,3-c]pyridine Furo[2,3-c]pyridine Br (C2), OMe (C7) C₈H₆BrNO₂ Oxygen in furan; electron-donating methoxy group
4-Bromo-7-chlorothieno[2,3-c]pyridine Thieno[2,3-c]pyridine Br (C4), Cl (C7) C₇H₃NSClBr Sulfur in thiophene; halogenated substituents
7-Chlorothieno[2,3-c]pyridine Thieno[2,3-c]pyridine Cl (C7) C₇H₄ClNS Sulfur-containing; chloro substituent
Pyrrolo[2,3-c]pyridine derivatives Pyrrolo[2,3-c]pyridine Varied (e.g., Br, NH, CO) C₇H₅N₂ (base) Nitrogen in pyrrole; diverse functionalization

Key Observations :

  • Heteroatom Influence: The furan ring (oxygen) in 2-Bromo-7-methoxyfuro[2,3-c]pyridine is less electron-rich than thiophene (sulfur) in thieno analogs due to oxygen’s higher electronegativity. This affects aromatic stability and reactivity in electrophilic substitutions .
  • Substituent Effects : Methoxy groups (electron-donating) at C7 in the target compound contrast with chloro/bromo (electron-withdrawing) substituents in analogs, altering pyridine ring basicity and directing effects in reactions like nitration or lithiation .
Bromination and Cross-Coupling Reactions
  • 2-Bromo-7-methoxyfuro[2,3-c]pyridine : The bromine at C2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups. Methoxy at C7 may deactivate the pyridine ring toward electrophilic substitution but stabilize intermediates via resonance .
  • 4-Bromo-7-chlorothieno[2,3-c]pyridine: Thiophene’s sulfur atom enhances stability under harsh conditions compared to furan, making it preferable in metal-catalyzed reactions. Dual halogenation (Br/Cl) allows sequential functionalization .
  • Pyrrolo[2,3-c]pyridines : The NH group in pyrrolo derivatives enables hydrogen bonding, improving solubility and bioavailability. Brominated variants (e.g., 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) are key intermediates in anticancer drug synthesis .
Nitration and Electrophilic Substitution
  • Furopyridines undergo nitration at the 5-position of the furan ring due to oxygen’s directing effect, whereas thieno analogs may react at the 4-position owing to sulfur’s polarizability .
  • Methoxy groups in the target compound deactivate the pyridine ring, reducing susceptibility to electrophilic attack compared to non-substituted thieno derivatives .

Preparation Methods

Paal-Knorr Cyclization

A dihydroxy or dihalo precursor undergoes acid- or base-catalyzed cyclization. For example, 3-hydroxy-2-bromopyridine derivatives could form the furan ring via dehydration.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling between bromopyridine and propargyl alcohol derivatives could form the furan ring through alkyne cyclization.

Integrated Synthetic Routes

Route 1: Sequential Bromination-Methoxylation-Cyclization

  • Brominate 3-hydroxypyridine to 2-bromo-3-hydroxypyridine.

  • Methylate the hydroxyl group to 2-bromo-3-methoxypyridine.

  • Cyclize using a diol or dihalide to form the furo[2,3-c]pyridine core.

Route 2: Nitro-to-Bromo Conversion

As per CN103483247B, 2-nitro-3-methoxypyridine is brominated with HBr in acetic acid at 120–130°C. This method could be adapted by introducing a nitro group at position 7 prior to cyclization.

Challenges and Optimization

  • Regioselectivity : Ensuring bromination and methoxylation at correct positions requires careful control of reaction conditions (e.g., temperature, stoichiometry).

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate purification.

  • Yield Improvements : Catalytic methods (e.g., phase-transfer catalysts) may reduce reaction times and improve yields.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 2-Bromo-7-methoxyfuro[2,3-c]pyridine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis often involves a multi-step approach:
  • Ring Formation : Furopyridine cores can be constructed via cyclization reactions, such as the use of furopyrylium intermediates under acidic conditions .

  • Substituent Introduction : Bromination at the 2-position may utilize NBS (N-bromosuccinimide) in DMF, while methoxylation at the 7-position can be achieved via nucleophilic aromatic substitution with NaOMe/CuI catalysis .

  • Key Factors : Temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield. Side reactions, such as over-bromination, are mitigated by stoichiometric control .

    • Data Table :
StepReagents/ConditionsYield RangeReference
Furopyridine FormationH2SO4, 100°C60–75%
BrominationNBS, DMF, 80°C45–65%
MethoxylationNaOMe, CuI, DMSO, 120°C50–70%

Q. How are NMR and mass spectrometry utilized to confirm the structure and purity of 2-Bromo-7-methoxyfuro[2,3-c]pyridine?

  • Methodological Answer :
  • 1H/13C NMR : The methoxy group (-OCH3) typically appears as a singlet at ~3.8–4.0 ppm. Aromatic protons in the fused ring system show splitting patterns consistent with vicinal coupling (J = 2–5 Hz). Bromine’s electronegativity deshields adjacent carbons, shifting 13C signals to ~110–125 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 242.97 (C8H7BrNO2+). Fragmentation patterns include loss of Br (Δ m/z 79.9) and CO groups .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities, ensuring >95% purity .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the furo[2,3-c]pyridine scaffold, particularly at the 2- and 7-positions?

  • Methodological Answer :
  • Directed Metalation : Use of directing groups (e.g., -OMe at C7) with LDA (lithium diisopropylamide) allows selective lithiation at C2 for subsequent electrophilic quenching (e.g., Br2) .

  • Cross-Coupling : Suzuki-Miyaura reactions at C2 (Br) with aryl boronic acids proceed under Pd(PPh3)4 catalysis. C7 methoxy groups can be replaced via SNAr with amines/thiols under microwave irradiation .

  • Computational Guidance : DFT studies predict electron density distribution, identifying reactive sites for substitution .

    • Data Table :
PositionReaction TypeConditionsYieldReference
C2Suzuki CouplingPd(PPh3)4, K2CO3, DME, 80°C70–85%
C7SNAr with AminesNH3, CuI, DMF, 150°C (MW)60–75%

Q. How do QSPR and DFT models predict the physicochemical properties and reactivity of 2-Bromo-7-methoxyfuro[2,3-c]pyridine?

  • Methodological Answer :
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility and permeability. For this compound, predicted logP = 2.1 ± 0.3 aligns with moderate lipophilicity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute HOMO-LUMO gaps (~4.2 eV), indicating electrophilic reactivity at C2. Fukui indices identify nucleophilic attack sites .
  • Validation : Experimental data (e.g., HPLC retention times) validate computational predictions .

Q. What contradictions exist in reported biological activities of furopyridine derivatives, and how can experimental design resolve them?

  • Methodological Answer :
  • Contradictions : Some studies report proton pump inhibition (e.g., pyrrolo[2,3-c]pyridines ), while others show no activity. Variability may arise from assay conditions (pH, cell lines) or substituent effects.
  • Resolution :
  • Standardized Assays : Use identical cell models (e.g., HEK293) and pH conditions.
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace Br with Cl) to isolate pharmacophores .
  • Dose-Response Curves : Ensure IC50 values are measured across a ≥5-log concentration range .

Key Considerations for Experimental Design

  • Safety : Handle brominated derivatives in fume hoods; use PPE due to skin/eye irritation risks .
  • Data Reproducibility : Report reaction conditions (solvent grade, catalyst batch) and spectral acquisition parameters (NMR field strength, MS ionization mode) .

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